molecular formula C11H13N3 B2723718 N,N,4-trimethylphthalazin-1-amine CAS No. 26641-26-9

N,N,4-trimethylphthalazin-1-amine

Cat. No.: B2723718
CAS No.: 26641-26-9
M. Wt: 187.246
InChI Key: NLLILGCIGKVWKR-UHFFFAOYSA-N
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Description

N,N,4-Trimethylphthalazin-1-amine is a phthalazine derivative characterized by a dimethylamine group at the 1-position and a methyl group at the 4-position of the phthalazine ring.

Properties

IUPAC Name

N,N,4-trimethylphthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-9-6-4-5-7-10(9)11(13-12-8)14(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLILGCIGKVWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethylphthalazin-1-amine typically involves the reaction of phthalazine with methylating agents under controlled conditions. One common method is the methylation of phthalazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of automated reactors where phthalazine and methylating agents are continuously fed into the system, and the product is continuously extracted. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N,4-trimethylphthalazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding phthalazine diones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Phthalazine-1,4-dione derivatives.

    Reduction: Reduced phthalazine derivatives.

    Substitution: Halogenated phthalazine derivatives.

Scientific Research Applications

N,N,4-trimethylphthalazin-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N,N,4-trimethylphthalazin-1-amine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Substituent Variations and Structural Properties

The following table summarizes key structural and synthetic differences between N,N,4-trimethylphthalazin-1-amine and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Synthetic Steps (Yield) Reference ID
This compound C₁₁H₁₃N₃ N,N-dimethyl (1), methyl (4) 187.24 Not explicitly reported -
N-Ethyl-4-methylphthalazin-1-amine C₁₁H₁₃N₃ N-ethyl (1), methyl (4) 187.24 Not explicitly reported
N-(4-Chlorophenyl)-4-methylphthalazin-1-amine C₁₅H₁₂ClN₃ 4-chlorophenyl (1), methyl (4) 269.73 Reflux with p-Cl aniline (Yield: ~70%)
4-Chloro-N-(3,4-dimethoxyphenyl)phthalazin-1-amine C₁₆H₁₄ClN₃O₂ chloro (4), 3,4-dimethoxyphenyl (1) 315.76 Reaction with 3,4-dimethoxyaniline (71.6%)
4-Methyl-N-{(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl}-7-(piperazin-1-yl)phthalazin-1-amine C₂₃H₂₆F₃N₅ Methyl (4), piperazinyl (7), trifluoromethylphenyl (side chain) 429.48 Not explicitly reported

Key Observations :

  • Alkyl vs. Aryl Substituents : this compound features alkyl groups (methyl and dimethylamine), whereas analogs like N-(4-chlorophenyl)-4-methylphthalazin-1-amine incorporate aryl substituents. Aryl groups (e.g., chlorophenyl) may enhance π-π stacking interactions in biological targets but reduce solubility compared to alkyl groups .
  • Piperazinyl Derivatives: The compound in includes a piperazine ring, which is known to improve pharmacokinetic properties (e.g., solubility, bioavailability) in drug design .

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